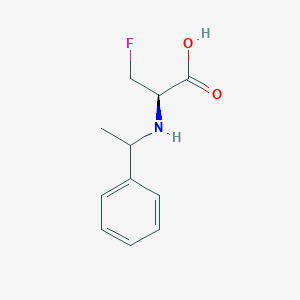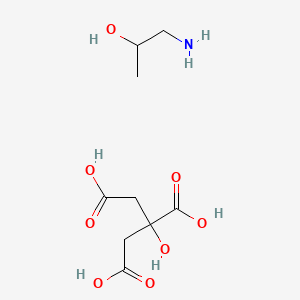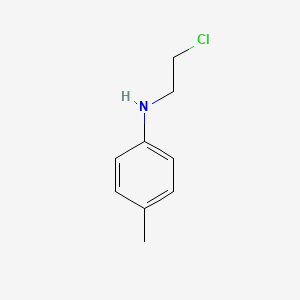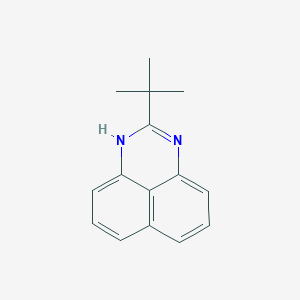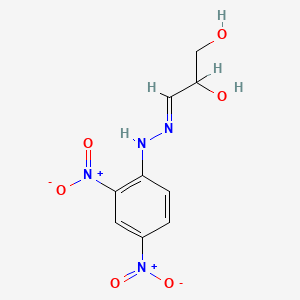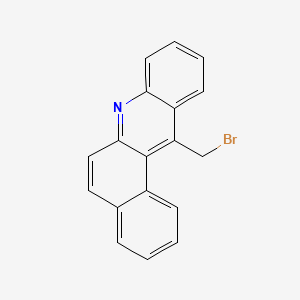
Benz(a)acridine, 12-(bromomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)acridine, 12-(bromomethyl)- is a derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromomethyl group at the 12th position of the benz(a)acridine structure. Benz(a)acridine itself is known for its planar structure and nitrogen heterocycle, making it a significant compound in various chemical and biological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.
Mécanisme D'action
The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benz(a)acridine: The parent compound without the bromomethyl group.
Acridine: A simpler nitrogen heterocycle with similar planar structure.
Benzo[c]acridine: Another derivative with a different substitution pattern.
Uniqueness
Benz(a)acridine, 12-(bromomethyl)- is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in biological studies .
Propriétés
Numéro CAS |
34331-96-9 |
|---|---|
Formule moléculaire |
C18H12BrN |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
12-(bromomethyl)benzo[a]acridine |
InChI |
InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2 |
Clé InChI |
OKTYDCKNSZMHJA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
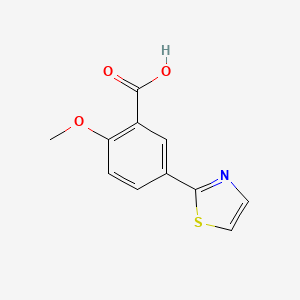
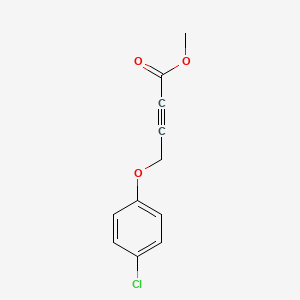

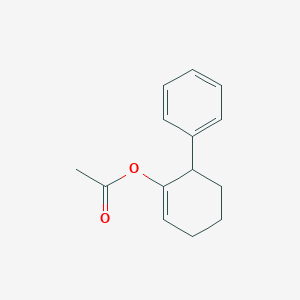
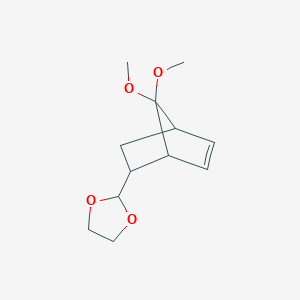
![(E)-{2,5-Diethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}diazene-1-sulfonic acid](/img/structure/B14676516.png)
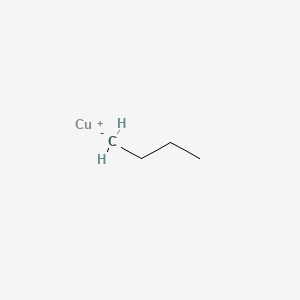
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
